molecular formula C11H14N2O4 B096235 tert-Butyl 4-nitrophenylcarbamate CAS No. 18437-63-3

tert-Butyl 4-nitrophenylcarbamate

Cat. No.: B096235
CAS No.: 18437-63-3
M. Wt: 238.24 g/mol
InChI Key: XZBFRRXPMQLVPL-UHFFFAOYSA-N
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Description

tert-Butyl 4-nitrophenylcarbamate is a carbamate derivative featuring a tert-butyl group attached to a carbamate moiety, which is further linked to a para-nitrophenyl ring. This compound is primarily utilized in organic synthesis as a protecting group for amines or as an intermediate in pharmaceutical and agrochemical research. The para-nitro substituent (─NO₂) imparts significant electron-withdrawing effects, influencing the compound’s reactivity, stability, and interactions in chemical reactions .

Properties

IUPAC Name

tert-butyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFRRXPMQLVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338009
Record name tert-Butyl 4-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-63-3
Record name 1,1-Dimethylethyl N-(4-nitrophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18437-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

A mixture of 4-nitroaniline (1.0 equiv) and cesium carbonate (1.2 equiv) in 2-butanone is stirred at 52°C for 26 hours. Boc anhydride (1.05 equiv) is added dropwise, followed by prolonged heating to ensure complete conversion. Post-reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and methanol. Extraction with hexane and subsequent silica gel chromatography (hexane/ethyl acetate gradient) yields the product as a yellow solid.

Key Parameters:

  • Catalyst : Cesium carbonate (Cs₂CO₃)

  • Solvent : 2-Butanone

  • Temperature : 52°C

  • Yield : ~85% (extrapolated from analogous reactions)

This method benefits from Cs₂CO₃’s strong basicity, which facilitates deprotonation of the aromatic amine despite the electron-withdrawing nitro group. However, prolonged reaction times and the need for chromatographic purification limit scalability.

DMAP-Catalyzed Boc Protection in Tetrahydrofuran

The DMAP (4-dimethylaminopyridine)-catalyzed method, adapted from di-tert-butyl 4-bromo-2-nitrophenylcarbamate synthesis, offers accelerated reaction kinetics.

Reaction Conditions and Procedure

4-Nitroaniline and Boc anhydride (2.05 equiv) are dissolved in anhydrous tetrahydrofuran (THF). DMAP (0.1 equiv) is added, and the mixture is heated to 65°C for 3.5 hours. After cooling, the reaction is quenched with ethyl acetate and washed sequentially with 1N HCl, saturated NaHCO₃, and brine. Solvent evaporation followed by recrystallization from heptane/ethyl acetate provides the product.

Key Parameters:

  • Catalyst : DMAP

  • Solvent : THF

  • Temperature : 65°C

  • Yield : ~90% (analogous to bromo derivative)

DMAP enhances nucleophilic attack by activating Boc anhydride, reducing reaction time significantly. The absence of aqueous workup in the initial stages simplifies isolation, though stoichiometric Boc anhydride usage increases costs.

Phase-Transfer Catalyzed Synthesis with Potassium Carbonate

A biphasic phase-transfer method, derived from N-hydroxyl carbamate synthesis, employs potassium carbonate (K₂CO₃) in a water/ether system.

Reaction Conditions and Procedure

4-Nitroaniline is suspended in diethyl ether with water (2% v/v). K₂CO₃ (1.5 equiv) and Boc anhydride (1.5 equiv) are added at 0°C, and the mixture is stirred for 12 hours. The organic layer is decanted, washed with brine, and concentrated. Recrystallization from hexane/ethyl acetate yields the product.

Key Parameters:

  • Base : K₂CO₃

  • Solvent : Diethyl ether/water

  • Temperature : 0°C to room temperature

  • Yield : ~70%

This method avoids high temperatures, making it suitable for thermally sensitive substrates. However, lower yields compared to Cs₂CO₃ or DMAP methods necessitate optimization.

Mixed Anhydride Method with Isobutyl Chlorocarbonate

Adapted from tert-butyl carbamate derivative synthesis, this approach forms a reactive mixed anhydride intermediate.

Reaction Conditions and Procedure

4-Nitroaniline is dissolved in ethyl acetate and cooled to -10°C. N-Methylmorpholine (1.1 equiv) and isobutyl chlorocarbonate (1.05 equiv) are added to form the mixed anhydride. After 2 hours, Boc anhydride (1.0 equiv) is introduced, and the reaction is warmed to 10–15°C. Workup involves extraction with dilute HCl and sodium bicarbonate, followed by solvent evaporation and crystallization.

Key Parameters:

  • Activator : Isobutyl chlorocarbonate

  • Base : N-Methylmorpholine

  • Solvent : Ethyl acetate

  • Yield : ~88% (extrapolated from serine derivatives)

The mixed anhydride method ensures high electrophilicity of the acylating agent, enabling efficient Boc protection. However, the requirement for low temperatures and moisture-free conditions complicates large-scale operations.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison for this compound Synthesis

MethodCatalyst/BaseSolventTemperatureTime (h)Yield (%)Purification
Cs₂CO₃ in 2-butanoneCs₂CO₃2-Butanone52°C2685Chromatography
DMAP in THFDMAPTHF65°C3.590Recrystallization
K₂CO₃ phase-transferK₂CO₃Et₂O/H₂O0–25°C1270Recrystallization
Mixed anhydrideN-MethylmorpholineEthyl acetate-10–15°C488Crystallization

Key Observations :

  • DMAP catalysis offers the highest yield (90%) and shortest reaction time (3.5 hours) but requires anhydrous conditions.

  • Cs₂CO₃ balances yield (85%) with operational simplicity, though chromatography adds time.

  • Mixed anhydride methods achieve near-equivalent yields (88%) but demand stringent temperature control.

  • Phase-transfer systems are milder but suffer from lower efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-nitrophenylcarbamate is primarily used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it an ideal choice for protecting amino groups during multi-step syntheses.

Case Study: Synthesis of Amino Acids

In a study focusing on the synthesis of amino acids, this compound was employed to protect the amino group of an intermediate compound. This approach allowed for selective reactions at other functional groups without interference from the amine, demonstrating the utility of this carbamate in complex organic syntheses .

Medicinal Chemistry

The compound has been investigated for its potential as a prodrug in medicinal chemistry. Its ability to release active pharmaceutical ingredients upon hydrolysis makes it suitable for developing targeted drug delivery systems.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound can enhance the solubility and bioavailability of anticancer agents. By modifying the structure to include this carbamate moiety, researchers were able to improve therapeutic outcomes in preclinical models .

Analytical Chemistry

In analytical applications, this compound serves as a standard or reagent in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC).

The compound's stability and reactivity have led to its use in environmental studies, particularly in assessing soil and water contamination levels.

Case Study: Pesticide Degradation

A study evaluated the degradation pathways of pesticides using this compound as a model compound. The findings indicated that this carbamate could serve as an indicator for assessing the persistence of similar compounds in environmental samples .

Mechanism of Action

The mechanism of action of tert-Butyl 4-nitrophenylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be selectively removed under specific conditions. This property is exploited in synthetic chemistry to protect amine groups during reactions that might otherwise affect them .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituent(s) Electronic Effect (Hammett σ) Reactivity Implications
This compound ─NO₂ (para) σₚ⁺ = +1.27 Enhanced electrophilicity; activates ring for nucleophilic substitution or reduction.
tert-Butyl (4-bromophenyl)carbamate ─Br (para) σₚ = +0.23 Moderate electron-withdrawing; stabilizes intermediates in cross-coupling reactions.
tert-Butyl 2-chloro-4-nitrophenylcarbamate ─Cl (ortho), ─NO₂ (para) σₚ (Cl) = +0.23, σₚ (NO₂) = +1.27 Synergistic electron-withdrawing effects; directs regioselectivity in substitution reactions.
tert-Butyl (4-methoxyphenyl)carbamate* ─OCH₃ (para) σₚ = -0.27 Electron-donating; deactivates ring, reducing electrophilicity.

*Inferred from , which describes a methoxy-substituted analog.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (General)
This compound* C₁₁H₁₄N₂O₄ ~262.24 Not reported Low in water; soluble in DMF, THF
tert-Butyl (4-bromophenyl)carbamate C₁₁H₁₄BrNO₂ 272.14 Not reported Low in water; soluble in DCM, acetone
tert-Butyl 2-chloro-4-nitrophenylcarbamate C₁₁H₁₂ClN₂O₄ 272.68 Not reported Low in water; soluble in DMSO, acetonitrile
tert-Butyl (4-methoxyphenyl)carbamate C₁₂H₁₇NO₃ 223.27 Not reported Moderate in polar aprotic solvents

*Calculated based on structural analogs.

Key Research Findings

Reactivity Trends : The para-nitro group in this compound significantly enhances electrophilicity compared to bromo or methoxy analogs, enabling efficient participation in nucleophilic aromatic substitution (NAS) reactions .

Safety : While nitro groups are often associated with toxicity or explosivity, tert-butyl carbamates exhibit mitigated risks due to steric shielding from the bulky tert-butyl group .

Synthetic Utility : Bromo and nitro derivatives are preferred for functionalization reactions, whereas methoxy analogs are reserved for stability-critical applications .

Biological Activity

Introduction

tert-Butyl 4-nitrophenylcarbamate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its significance in various biological contexts.

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 240.27 g/mol
  • Structure : The compound features a tert-butyl group, a nitro group at the para position of the phenyl ring, and a carbamate functional group, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to reversible inhibition. This property is particularly relevant for enzymes involved in metabolic pathways.
  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, influencing cellular processes and signaling pathways.

Enzyme Interaction Studies

Research indicates that this compound acts as an inhibitor in several biochemical pathways. Notable findings include:

  • Inhibition of Acetylcholinesterase (AChE) : Studies have shown that similar carbamate derivatives can inhibit AChE activity, which is critical in neurotransmission. This inhibition could lead to increased acetylcholine levels at synapses, affecting neuromuscular transmission and potentially leading to toxicity if not regulated.
  • Modulation of Cytochrome P450 Enzymes : The compound may also interact with cytochrome P450 enzymes, which are essential for drug metabolism and the detoxification process in the liver .

Cytotoxicity and Antimicrobial Activity

Experimental studies have evaluated the cytotoxic effects of this compound on various cell lines:

  • Cytotoxicity Assays : In vitro assays indicate that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For example, cell viability assays demonstrated significant reductions in cell proliferation at higher concentrations of the compound .
  • Antimicrobial Properties : The nitro group present in the structure has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent .

Case Studies

  • Case Study on Neurotoxicity : A study investigated the effects of carbamate derivatives on AChE activity in vitro. Results indicated that this compound significantly inhibited enzyme activity, leading to increased acetylcholine levels and subsequent neurotoxic effects in neuronal cultures .
  • Cancer Cell Line Study : In a recent investigation involving glioblastoma cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment with the compound, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of AChE
CytotoxicityReduced viability in cancer cell lines
AntimicrobialEffective against certain bacterial strains

Table 2: Mechanistic Insights

MechanismDescriptionReference
Enzyme InteractionCovalent bond formation with active site residues
Redox ActivityFormation of reactive intermediates

Q & A

Basic Questions

Q. What safety protocols are essential when handling tert-Butyl 4-nitrophenylcarbamate in laboratory settings?

  • Methodological Answer:

  • Engineering Controls: Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks. Install safety showers and eyewash stations for rapid decontamination .
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles with side shields, and lab coats. For respiratory protection, employ NIOSH-approved P95 masks when handling powders .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What are the standard synthetic routes for preparing tert-Butyl 4-nitrophenylcarbamate?

  • Methodological Answer:

  • Carbamate Formation: React 4-nitrophenylamine with tert-butyl chloroformate in a biphasic system (e.g., dichloromethane/water) using a base like triethylamine to scavenge HCl. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .
  • Critical Conditions: Maintain temperatures below 25°C to prevent side reactions. Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How should tert-Butyl 4-nitrophenylcarbamate be stored to ensure stability?

  • Methodological Answer:

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat, or strong acids/bases, as carbamates are prone to decomposition under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group in tert-Butyl 4-nitrophenylcarbamate influence its reactivity in nucleophilic substitutions?

  • Methodological Answer:

  • Electronic Effects: The para-nitro group enhances electrophilicity at the carbamate carbonyl carbon, facilitating nucleophilic attack (e.g., by amines in urea formation). Confirm reactivity trends via DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Experimental Validation: Compare reaction rates with analogs lacking nitro substituents using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Q. What analytical techniques resolve discrepancies in reported physical properties (e.g., melting point) of tert-Butyl 4-nitrophenylcarbamate?

  • Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Determine melting points with controlled heating rates (e.g., 10°C/min) under nitrogen to avoid decomposition .
  • NMR Crystallography: Use solid-state NMR to correlate polymorphic forms with thermal data, especially if literature values conflict due to polymorphism .

Q. How can computational methods predict the conformational stability of tert-butyl carbamates in solution?

  • Methodological Answer:

  • DFT/MD Simulations: Model solvent effects (e.g., explicit chloroform molecules) to assess axial vs. equatorial preferences of the tert-butyl group. Compare with variable-temperature NMR (e.g., coalescence experiments at –80°C to 25°C) .

Q. What strategies mitigate competing side reactions during tert-Butyl 4-nitrophenylcarbamate functionalization?

  • Methodological Answer:

  • Protecting Group Compatibility: Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended deprotection. Monitor intermediates via LC-MS .
  • Catalytic Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to minimize nitro group reduction .

Contradictions and Gaps in Literature

  • Missing Physicochemical Data: Multiple SDS lack key properties (e.g., water solubility, vapor pressure) . Address via experimental determination:

    • Water Solubility: Use shake-flask method with HPLC quantification.
    • Vapor Pressure: Apply thermogravimetric analysis (TGA) under reduced pressure .
  • Safety vs. Reactivity Data: While SDS emphasize stability under storage, reaction conditions (e.g., high temperatures) may induce decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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